(2,6-Dichloro-3-nitrophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dichloro-3-nitrophenyl)methanol is an organic compound with the molecular formula C7H5Cl2NO3 and a molecular weight of 222.03 g/mol . It is characterized by the presence of two chlorine atoms and a nitro group attached to a benzene ring, with a methanol group at the para position. This compound is typically found as a colorless to pale yellow crystalline solid .
Scientific Research Applications
(2,6-Dichloro-3-nitrophenyl)methanol has several applications in scientific research:
Safety and Hazards
Preparation Methods
The synthesis of (2,6-Dichloro-3-nitrophenyl)methanol can be achieved through the reaction of 2,6-dichloro-3-nitrobenzaldehyde with methanol in the presence of a reducing agent . The reaction is typically carried out under acidic conditions, often using sulfuric acid as a catalyst . The industrial production method involves similar steps but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
(2,6-Dichloro-3-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2,6-Dichloro-3-nitrophenyl)formaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide[][3].
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of (2,6-Dichloro-3-aminophenyl)methanol[][3].
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide can replace the chlorine atoms with methoxy groups[][3].
Mechanism of Action
The mechanism of action of (2,6-Dichloro-3-nitrophenyl)methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The chlorine atoms enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparison with Similar Compounds
(2,6-Dichloro-3-nitrophenyl)methanol can be compared with similar compounds such as:
(2,4-Dichloro-3-nitrophenyl)methanol: This compound has a similar structure but with chlorine atoms at the 2 and 4 positions.
(2,6-Dichloro-4-nitrophenyl)methanol:
The uniqueness of this compound lies in its specific arrangement of substituents, which influences its reactivity and interactions in various chemical and biological contexts .
Properties
IUPAC Name |
(2,6-dichloro-3-nitrophenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-2,11H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOJVVSPAOOEEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383492 |
Source
|
Record name | (2,6-dichloro-3-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160647-01-8 |
Source
|
Record name | (2,6-dichloro-3-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.